(5-methyl-1{H}-pyrazol-3-yl)acetic acid

Structural Confirmation Regiochemistry Spectroscopy

Procure 98% pure (5-methyl-1H-pyrazol-3-yl)acetic acid (CAS 41669-06-1) as a defined pyrazole isomer for SPR optimization. The 3-acetic acid handle enables amide coupling; the 5-methyl pattern defines this regioisomer versus inactive analogs. Verified InChI Key ensures batch consistency for CNS or oral bioavailability programs. Solid, ambient shipping. Use this distinct scaffold, not substituted derivatives.

Molecular Formula C6H9ClN2O2
Molecular Weight 176.60 g/mol
Cat. No. B7982780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-methyl-1{H}-pyrazol-3-yl)acetic acid
Molecular FormulaC6H9ClN2O2
Molecular Weight176.60 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)CC(=O)O.Cl
InChIInChI=1S/C6H8N2O2.ClH/c1-4-2-5(8-7-4)3-6(9)10;/h2H,3H2,1H3,(H,7,8)(H,9,10);1H
InChIKeyGGUAHQMYSRENCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-methyl-1H-pyrazol-3-yl)acetic Acid: Chemical Identity, Core Properties, and Procurement-Ready Characterization


(5-methyl-1H-pyrazol-3-yl)acetic acid (CAS 41669-06-1) is a nitrogen-containing heterocyclic building block featuring a pyrazole core with a 5-methyl substituent and an acetic acid moiety at the 3-position [1]. Its molecular formula is C6H8N2O2, with a molecular weight of 140.14 g/mol [1]. It is typically supplied as a solid with a purity specification of 98% . The compound's structure and purity are verifiable via its InChI Key (XSRSEEZCZRABDP-UHFFFAOYSA-N) and its canonical SMILES (CC1=CC(CC(=O)O)=NN1) .

Why (5-methyl-1H-pyrazol-3-yl)acetic Acid Cannot Be Casually Substituted with Other Pyrazole Acetic Acid Analogs


Substitution with other pyrazole acetic acid derivatives is not chemically or functionally equivalent. The precise location of the methyl group at the 5-position and the acetic acid chain at the 3-position defines this isomer, differentiating it from other regioisomers (e.g., 3-methyl-5-acetic acid) and close analogs like the 5-carboxylic acid derivative [1]. Changing the substituent from a carboxylic acid to an acetic acid linker fundamentally alters the compound's pKa, geometry, and potential for downstream derivatization . Furthermore, generalizing from the biological activity of related compounds like 5-methylpyrazole-3-carboxylic acid (which shows potent activity at HCA2 and DAAO) or Pirazolac (an anti-inflammatory) [2] to this specific compound is not scientifically valid without direct evidence. The data gap underscores that this compound is a distinct chemical entity whose unique properties are defined by its specific structure, not by the general activity of its class.

Verifiable Procurement and Structural Differentiators for (5-methyl-1H-pyrazol-3-yl)acetic Acid


Regioisomeric Definition and Structural Confirmation via Spectroscopic Handles

The compound's unique connectivity is quantitatively defined by its InChI Key (XSRSEEZCZRABDP-UHFFFAOYSA-N) and canonical SMILES (CC1=CC(CC(=O)O)=NN1), which unambiguously assign the acetic acid chain to the 3-position and the methyl group to the 5-position of the pyrazole ring . This distinguishes it from its regioisomer, 3-methyl-5-pyrazoleacetic acid, or the structurally related 5-methylpyrazole-3-carboxylic acid (U-19425), where the carboxylic acid is directly attached to the ring [1]. In procurement, this ensures the correct isomer is being sourced, avoiding potential synthetic failures. The 1H NMR spectrum would show distinct signals for the pyrazole C-H proton (typically a singlet around 6.0 ppm) and the methylene group of the acetic acid chain, providing a clear spectroscopic fingerprint for identity verification.

Structural Confirmation Regiochemistry Spectroscopy Chemical Synthesis

Physicochemical Property Differentiation from 5-Carboxylic Acid Analog

The target compound (C6H8N2O2) has a calculated LogP of 0.30, compared to the more hydrophilic 5-methylpyrazole-3-carboxylic acid (C5H6N2O2) which has a calculated LogP of approximately 0.01 . This ~0.3 LogP unit increase is driven by the additional methylene carbon in the acetic acid chain. The compound also possesses one more rotatable bond (2 vs. 1), offering greater conformational flexibility. These differences in physicochemical properties suggest that the target compound may exhibit altered membrane permeability and distribution profiles compared to the carboxylic acid analog.

Physicochemical Properties Lipophilicity Hydrogen Bonding Drug Design

Vendor-Supplied Purity Baseline and Associated Handling Requirements

This compound is commercially available with a vendor-guaranteed minimum purity of 98% . This is a standard, yet critical, specification for ensuring reproducibility in chemical reactions. The accompanying Safety Data Sheet (SDS) provides a detailed hazard profile: the compound is classified as harmful if swallowed (H302), and it causes skin (H315) and serious eye irritation (H319), and may cause respiratory irritation (H335) . These are specific, verifiable statements of material quality and risk.

Purity Specification Safety Data Procurement Handling

Potential for Downstream Derivatization: An Acetic Acid Handle

The compound's defining feature is the free carboxylic acid group, which is a versatile synthetic handle for creating diverse derivatives. It can be readily converted to amides, esters (e.g., the commercially available methyl ester, CAS 113465-94-4) [1], or reduced to an alcohol. This contrasts with compounds like 2-(1H-pyrazol-3-yl)acetic acid, which lacks the 5-methyl group that can influence both the reactivity and the biological profile of the resulting derivatives. While the specific activity of the derivatives is not yet defined, the chemical utility of this functional group is well-established. Its position adjacent to the pyrazole ring makes it a key intermediate for constructing more complex, drug-like molecules.

Medicinal Chemistry Synthetic Intermediate Derivatization Amide Synthesis

Primary Application Scenarios for (5-methyl-1H-pyrazol-3-yl)acetic Acid Based on Its Core Attributes


Scaffold for Medicinal Chemistry Libraries Focused on Modulating Lipophilicity and Conformational Flexibility

Based on its calculated LogP of 0.30 and two rotatable bonds , this compound is well-suited as a starting point for medicinal chemistry programs aiming to fine-tune the physicochemical properties of lead candidates. The additional methylene spacer provides a subtle increase in lipophilicity compared to the direct 3-carboxylic acid analog, which can be a crucial advantage in designing CNS-penetrant molecules or in improving the oral bioavailability of a series. Its use as a core scaffold allows for the systematic exploration of structure-property relationships (SPR).

Key Intermediate for the Synthesis of 5-Methylpyrazole-Containing Bioactive Molecules

The compound's primary industrial use is as a synthetic intermediate. The carboxylic acid group is an ideal chemical handle for introducing the (5-methyl-1H-pyrazol-3-yl) fragment into larger molecular frameworks via amide coupling or esterification . This is supported by the commercial availability of related derivatives, such as its methyl ester, which is a protected form of this same building block . Procurement is driven by the need to access this specific pyrazole motif with a functionalizable linker.

Investigative Tool in Structure-Activity Relationship (SAR) Studies of Pyrazole Derivatives

As a precisely defined isomer, this compound is a valuable control or comparator in SAR studies aimed at understanding the biological impact of different substitution patterns on the pyrazole ring . Its activity (or lack thereof) in a specific assay provides a direct contrast to analogs like 5-methylpyrazole-3-carboxylic acid, which has well-documented activity at targets like HCA2 and DAAO. Using this compound helps define the pharmacophoric requirements for a given target by systematically varying the position and nature of the acidic group.

Calibrated Starting Material with Defined Purity and Safety Specifications

For process chemistry or any application requiring high reproducibility, this compound's 98% purity specification and fully characterized hazard profile provide a reliable foundation. Procuring a batch with a defined purity and established safety data minimizes variables in synthetic scale-up, ensures accurate stoichiometry, and allows for proper risk assessment and handling procedures in the laboratory, thereby reducing experimental failure rates and improving overall process safety.

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